

Technical Support Center: Optimizing Keap1-Nrf2 HTS Assays

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Compound of Interest

Compound Name: FITC-labelled Keap1-Nrf2 probe

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the Z'-factor and overall performance of their Keap1-Nrf2 High-Throughput Screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the Z'-factor and why is it critical for my HTS assay?

A1: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][2] It is calculated using the means and standard deviations of the positive and negative controls.[1] The Z'-factor score indicates the separation between the signal of the positive and negative controls, which allows for the determination of whether the response observed in the assay is significant enough to warrant further investigation.[2] A higher Z'-factor indicates a more reliable and robust assay, which is crucial for minimizing false positives and false negatives during a screening campaign.

Q2: What is a good Z'-factor for a Keap1-Nrf2 HTS assay?

A2: For biochemical assays like the Keap1-Nrf2 interaction assay, a Z'-factor between 0.5 and 1.0 is considered excellent.[2][3] A score between 0 and 0.5 is marginal, suggesting the assay may need optimization.[2][3] A Z'-factor below 0 indicates that the assay is not suitable for screening.[1][3]



Q3: What are the common types of Keap1-Nrf2 HTS assays?

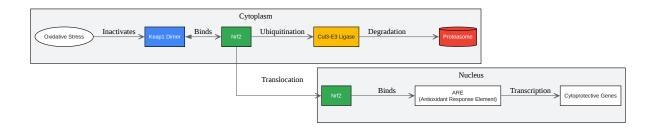
A3: Common homogenous HTS assays for screening inhibitors of the Keap1-Nrf2 interaction include Fluorescence Polarization (FP)[4][5][6][7][8][9][10], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[8][11], and Enzyme-Linked Immunosorbent Assay (ELISA)[8]. FP assays are widely used and monitor the change in rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.[7][9]

Q4: How does the Keap1-Nrf2 signaling pathway work?

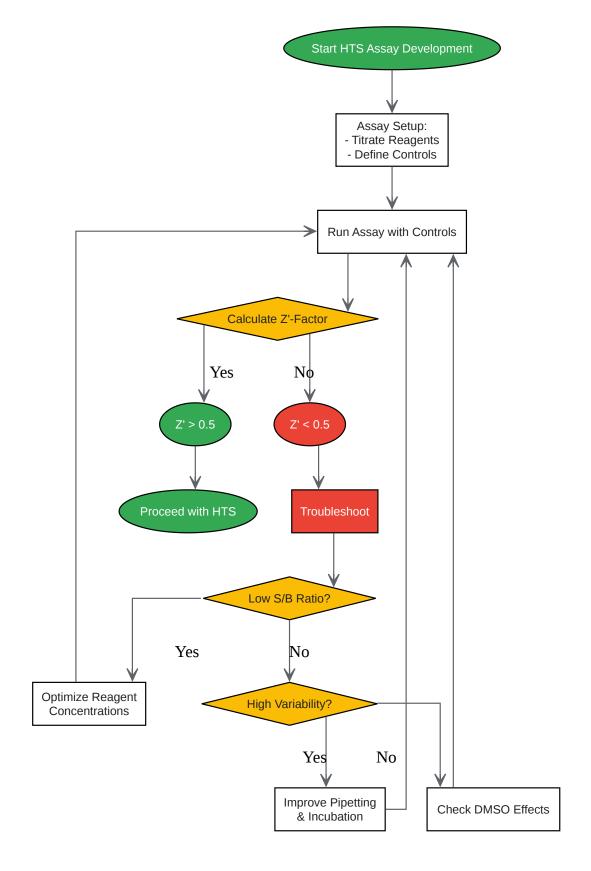
A4: Under normal conditions, the Keap1 protein targets the Nrf2 transcription factor for ubiquitination and subsequent degradation by the proteasome.[12] This keeps the cellular levels of Nrf2 low.[12] When the cell is exposed to oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation.[11] [12] Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes.[12][13]

Keap1-Nrf2 Signaling Pathway









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